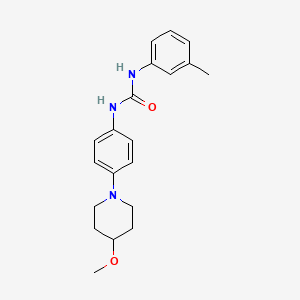

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAHIOJQFIDKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Methoxypiperidine Intermediate: The starting material, 4-methoxypiperidine, is synthesized through the methylation of piperidine using methanol and an acid catalyst.

Coupling with Phenyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenyl isocyanate under controlled conditions to form the corresponding urea derivative.

Introduction of the Tolyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of suitable solvents and catalysts. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The urea linkage can be reduced to form amine derivatives.

Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Overview

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound is primarily studied for its applications in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of new materials with tailored properties.

- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution. Understanding these reactions can help in designing new compounds with specific functionalities.

Biology

- Ligand in Receptor Binding Studies : The compound has been investigated for its role as a ligand in binding studies with various receptors. This research helps elucidate the mechanisms of biological processes and can lead to insights into drug design.

- Antiproliferative Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines. This suggests potential therapeutic applications in oncology.

Medicine

- Pharmacological Potential : The compound is being explored for its pharmacological properties, particularly its ability to modulate enzyme activity or receptor function. Such interactions could lead to the development of new therapeutic agents targeting specific diseases.

- Case Studies : Research has shown that derivatives of similar urea compounds exhibit significant antiproliferative activity against various cancer types. For instance, studies on related compounds have demonstrated their effectiveness against melanoma and renal cancer cell lines, indicating a promising avenue for further investigation into the therapeutic potential of this compound.

Industry

- Specialty Chemicals Production : Due to its unique chemical properties, this compound may find applications in the production of specialty chemicals and advanced materials. Its ability to undergo various transformations makes it valuable in industrial settings.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypiperidine group may facilitate binding to the active site of the target, while the urea linkage and tolyl group contribute to the overall stability and specificity of the interaction. This compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

A. Lipophilicity and Solubility

- The target compound’s 3,4-dimethylphenoxy group increases LogP (3.8) compared to analogs with 4-methoxy (LogP 3.2) or 4-ethylphenoxy (LogP 2.9) groups. This suggests superior membrane permeability but may limit aqueous solubility .

B. Receptor Selectivity

- Phenethylamino analogs (e.g., target compound) are predicted to favor A2A receptor antagonism due to steric complementarity with the receptor’s hydrophobic pocket, whereas thio-substituted derivatives () may exhibit non-selective AR modulation .

- Methoxypropylamino substituents () could reduce off-target interactions by limiting hydrogen-bond donor capacity .

C. Metabolic Stability

- The 3-methoxypropylamino group () is less prone to oxidative metabolism than the target compound’s phenethylamino group, which contains a metabolically labile benzyl position .

Biological Activity

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.40 g/mol

- CAS Number : 30925-55-4

Structural Characteristics

The structure consists of a urea moiety linked to a piperidine and phenyl groups, which are believed to contribute to its biological properties. The methoxy group on the piperidine enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Preliminary studies suggest antifungal activity against Candida species, although further research is needed to quantify this effect.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

- Mechanism of Action : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have shown a decrease in reactive oxygen species (ROS) levels when treated with this compound.

Table of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to induced neurotoxicity demonstrated that administration of the compound significantly improved behavioral outcomes compared to untreated controls. Histological analysis showed reduced neuronal damage in treated animals, supporting its neuroprotective claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.